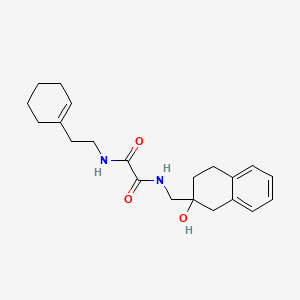
1-(Méthylsulfonyl)-3-(thiophène-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiophene ring and a methylsulfonyl group
Applications De Recherche Scientifique
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be synthesized through a multi-step process involving the formation of the pyrrolidine ring, followed by the introduction of the thiophene and methylsulfonyl groups. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, followed by sulfonylation and thiophene substitution under controlled conditions.
Industrial Production Methods: Industrial production of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to methylthio derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-(furan-2-yl)pyrrolidine: Similar structure but with a furan ring instead of a thiophene ring.
1-(Methylsulfonyl)-3-(pyridin-2-yl)pyrrolidine: Contains a pyridine ring, offering different electronic properties.
1-(Methylsulfonyl)-3-(phenyl)pyrrolidine: Features a phenyl ring, leading to different steric and electronic effects.
The uniqueness of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine lies in its combination of the thiophene ring and methylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-methylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGSEGILBVKMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)


![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)

![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)

![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)

![(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one](/img/structure/B2416937.png)
![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)

